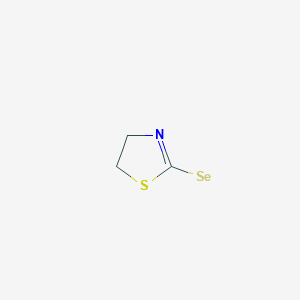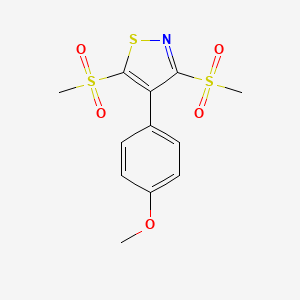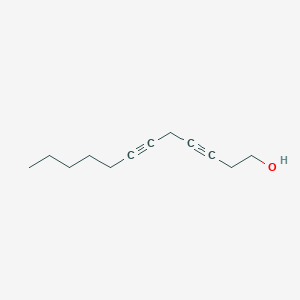![molecular formula C13H26ClNOS2Sn B14487682 4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine CAS No. 65951-55-5](/img/structure/B14487682.png)
4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to carbon. This particular compound features a morpholine ring, a sulfur atom, and a carbonothioyl group, making it a unique and versatile chemical entity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine typically involves the reaction of dibutyltin dichloride with morpholine and a sulfur-containing reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reagents are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to alter the oxidation state of the tin atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides are used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or altered tin oxidation states.
Substitution: Hydroxylated or alkylated derivatives.
科学的研究の応用
4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a stabilizer in certain industrial processes.
作用機序
The mechanism of action of 4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Dibutyltin dichloride: A simpler organotin compound with similar tin-carbon bonds.
Morpholine derivatives: Compounds featuring the morpholine ring but lacking the tin and sulfur components.
Organosulfur compounds: Compounds containing sulfur atoms bonded to carbon, but without the tin component.
Uniqueness
4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine is unique due to its combination of tin, sulfur, and morpholine components. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
65951-55-5 |
|---|---|
分子式 |
C13H26ClNOS2Sn |
分子量 |
430.6 g/mol |
IUPAC名 |
[dibutyl(chloro)stannyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C5H9NOS2.2C4H9.ClH.Sn/c8-5(9)6-1-3-7-4-2-6;2*1-3-4-2;;/h1-4H2,(H,8,9);2*1,3-4H2,2H3;1H;/q;;;;+2/p-2 |
InChIキー |
GHMGVGINBMYBKD-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn](CCCC)(SC(=S)N1CCOCC1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


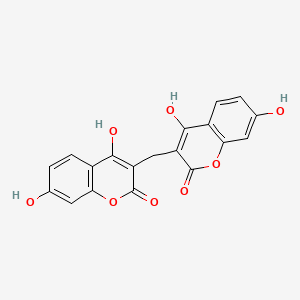
![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)
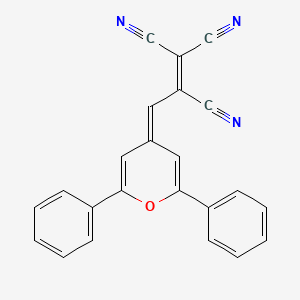
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)
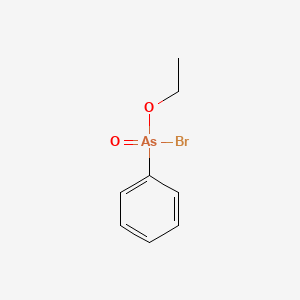
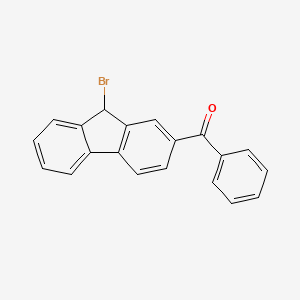

![1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane](/img/structure/B14487640.png)
![1-[4-(3,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B14487642.png)
